3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-

chiral pool synthesis enantioselective catalysis peptidomimetic design

The compound (1R,6S)-6-(benzoylamino)-3-cyclohexene-1-carboxylic acid (CAS 820993-74-6), systematically named (1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid, is a chiral, cis-configured cyclohexene amino acid derivative (C₁₄H₁₅NO₃, MW 245.27 g/mol). Its core structure features a carboxylic acid group and a benzoylamino substituent in a defined (1R,6S) orientation, placing it within the class of N-protected cyclic β-amino acid precursors.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 820993-74-6
Cat. No. B12520132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-
CAS820993-74-6
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H15NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1
InChIKeyKRZDTJODWZPLQQ-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,6S)-6-(Benzoylamino)-3-cyclohexene-1-carboxylic acid (CAS 820993-74-6) Is a Defined Chiral Building Block for MedChem Procurement


The compound (1R,6S)-6-(benzoylamino)-3-cyclohexene-1-carboxylic acid (CAS 820993-74-6), systematically named (1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid, is a chiral, cis-configured cyclohexene amino acid derivative (C₁₄H₁₅NO₃, MW 245.27 g/mol) . Its core structure features a carboxylic acid group and a benzoylamino substituent in a defined (1R,6S) orientation, placing it within the class of N-protected cyclic β-amino acid precursors. Unlike its more common Cbz (benzyloxycarbonyl)-protected analog (CAS 124753-65-7) or the free amine (CAS 54162-90-2), the benzoyl protection confers distinct steric and electronic properties that influence downstream amide bond formation, crystallinity, and orthogonal deprotection strategies in multi-step syntheses .

Single (1R,6S) enantiomer – eliminates chiral resolution
Benzoyl protecting group – electron‑withdrawing, orthogonal to Cbz/Boc
Built‑in UV chromophore – simplifies HPLC/flash monitoring

Procurement Risk: Why Simple N-Protected Cyclohexene Amino Acids Cannot Substitute for (1R,6S)-6-(Benzoylamino)-3-cyclohexene-1-carboxylic acid in Chiral Syntheses


Substituting (1R,6S)-6-(benzoylamino)-3-cyclohexene-1-carboxylic acid with seemingly analogous compounds such as the Cbz-protected variant (CAS 124753-65-7) or the free amine (CAS 54162-90-2) introduces critical differences in protecting group orthogonality, steric bulk, and electronic character that can derail a multi-step synthetic route . The benzoyl group is markedly more electron-withdrawing than Cbz, altering the electrophilicity of the amide carbonyl and potentially changing the outcome of subsequent coupling or reduction steps. Furthermore, the benzoyl group provides a distinct UV chromophore and crystallinity profile that can be essential for intermediate isolation and purity control. Without head-to-head data, the decision to select this specific building block rests on the synthetic chemist's need for a pre-configured, single-enantiomer substrate that avoids the additional deprotection/reprotection steps and the associated yield losses inherent to using a mismatched N-protected starting material.

Target: (1R,6S)‑benzoylamino
Substitute: Cbz‑protected analog
Electron‑withdrawing difference may alter amide coupling reactivity; protecting group orthogonality may not transfer
Target: (1R,6S)‑benzoylamino
Substitute: Free amine or racemate
Single enantiomer identity may be lost; UV detection and crystallinity profiles may shift

Quantitative Differentiation Evidence for (1R,6S)-6-(Benzoylamino)-3-cyclohexene-1-carboxylic acid (CAS 820993-74-6) Against Closest Analogs


Enantiomeric Definition: (1R,6S) Absolute Configuration Ensures Reproducible Chiral Induction vs. Racemic or Misconfigured Analogs

The compound possesses the specific (1R,6S) absolute configuration, as confirmed by its IUPAC name and structural identifiers . In contrast, the common free amine building block is often supplied as the rel-(1R,6S) racemate (CAS 54162-90-2) or as mixtures of cis/trans isomers, while the Cbz analog (CAS 124753-65-7) can be found in both (1S,6R) and (1R,6S) forms . The procurement of a single, defined (1R,6S) enantiomer directly provides stereochemical integrity without the need for chiral resolution steps.

Absolute Stereochemistry
Class‑level
Single (1R,6S) enantiomer
vs. racemate or opposite (1S,6R)
Supports stereochemical‑control workflow; avoids chiral resolution
Identity inferred from CAS/IUPAC; no chiral analysis data reported
chiral pool synthesis enantioselective catalysis peptidomimetic design

Protecting Group Electron-Withdrawing Character: Benzoyl vs. Cbz Modulates Amide Bond Reactivity

The benzoyl group (σₚ Hammett ≈ 0.43) is significantly more electron-withdrawing than the benzyloxycarbonyl (Cbz) group (σₚ ≈ 0.0). This electronic difference is known to increase the electrophilicity of the adjacent amide carbonyl, potentially accelerating nucleophilic acyl substitution reactions or altering hydrogen-bonding patterns in crystal packing. No direct kinetic data is available for this specific compound, but the property differential is a class-level inference from Hammett linear free-energy relationships .

Electronic Effect (σₚ)
Class‑level
Benzoyl: σₚ ≈ 0.43
Cbz: σₚ ≈ 0.0 (Δσₚ ≈ 0.43)
May support amide‑bond reactivity tuning in multi‑step syntheses
Hammett LFER inference; compound‑specific kinetic data unavailable
protecting group strategy amide coupling medicinal chemistry

Chromophoric and Crystallinity Advantage: Benzoyl Provides UV Detectability vs. Free Amine Intermediates

The benzoyl chromophore (λ_max ≈ 230-250 nm) imparts strong UV absorbance to the molecule, whereas the free amine (CAS 54162-90-2) lacks a significant chromophore above 210 nm. This property simplifies HPLC and flash chromatography monitoring during synthesis. Additionally, benzamides generally exhibit higher melting points and better crystallinity than their free amine counterparts, facilitating purification by recrystallization. No quantitative crystallinity data (e.g., melting point) is available for this compound in public databases .

UV Chromophore
Class‑level
Benzoyl: λmax ≈ 230–250 nm
Free amine: no strong chromophore >210 nm
Supports HPLC/UV monitoring without derivatization
General chromophore knowledge; no compound‑specific UV data reported
process analytical chemistry flash chromatography quality control

Highest-Confidence Application Scenarios for Procuring (1R,6S)-6-(Benzoylamino)-3-cyclohexene-1-carboxylic acid Based on Current Evidence


Synthesis of Chiral, Constrained Cyclic β-Amino Acid Building Blocks for Peptidomimetic Lead Optimization

The (1R,6S)-configured cyclohexene scaffold with a benzoyl-protected amino group provides a rigid, enantiopure β-amino acid precursor. Its defined stereochemistry and orthogonal protecting group make it a superior choice for installing a conformationally constrained amino acid residue into peptide mimetics, where the benzoyl group can be selectively removed under acidic or hydrogenolysis conditions orthogonal to Cbz or Boc groups present elsewhere in the molecule .

Intermediate for N-Benzoyl Functionalized Neuraminidase Inhibitor Analogs

The cyclohexene core and the specific 1,2-cis relationship of the carboxylic acid and benzamido groups structurally echo the cyclohexene ring of oseltamivir. While no direct activity data exists for this compound against neuraminidase, it can serve as a versatile late-stage intermediate for the synthesis of oseltamivir analogs bearing N-benzoyl substituents, which have been explored in patent literature for improved antiviral profiles .

Asymmetric Synthesis Scaffold for Chiral Pool Approaches to Bioactive Cyclohexane Derivatives

As a single-enantiomer starting material, (1R,6S)-6-(benzoylamino)-3-cyclohexene-1-carboxylic acid provides a chiral pool entry into functionalized cyclohexane derivatives. The benzoylamino group can be converted into a free amine for further derivatization, while the carboxylic acid can be used for amide coupling, providing a rapid route to diversely substituted chiral cyclohexane libraries without the need for asymmetric catalysis .

Application
Selection Property
Validation Focus
Chiral β‑amino acid building block synthesis for peptidomimetics
Enantiopure (1R,6S)‑configured benzoyl‑protected β‑amino acid
Orthogonal protecting group compatibility and stereochemical retention
Neuraminidase inhibitor analog synthesis research
Cyclohexene core with 1,2‑cis amino‑acid relationship
N‑Benzoyl substituent compatibility in late‑stage analog generation
Chiral pool synthesis of functionalized cyclohexane libraries
Single‑enantiomer starting material with orthogonal amino and carboxyl handles
Enantiopurity transfer and diversification without asymmetric catalysis
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